molecular formula C9H8O3 B8522291 2-Methoxy-1,3-benzenedicarboxaldehyde CAS No. 1951-37-7

2-Methoxy-1,3-benzenedicarboxaldehyde

Cat. No. B8522291
Key on ui cas rn: 1951-37-7
M. Wt: 164.16 g/mol
InChI Key: UCSQZOJYEKEZID-UHFFFAOYSA-N
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Patent
US08273678B2

Procedure details

2-Hydroxy-1,3-benzenedicarboxaldehyde (1.05 g, 7 mmol), dimethyl sulfate (1.06 g, 8.4 mmol), and 55 mL of acetonitrile were charged into a 1-necked flask equipped with a mechanical stirrer. 1.45 g (10.5 mmol) of potassium carbonate was added at room temperature under nitrogen. The mixture was stirred at 75° C. until GC-MS indicated that the reaction was complete. The reaction mixture was cooled to ambient temperature, diluted with diethyl ether, washed with NaCl/H2O, and dried over MgSO4. The ether was evaporated off. The crude product was recrystallized from diethyl ether. Pale yellow solid (0.62 g, 54% yield) was obtained. 1H NMR in CDCl3 was consistent with the proposed structure. 1H NMR (CDCl3): δ 10.4 (2H), 8.1 (2H), 7.4 (1H), 4.1 (3H).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
54%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:10]=[O:11].S(OC)(O[CH3:16])(=O)=O.C(#N)C.C(=O)([O-])[O-].[K+].[K+]>C(OCC)C>[CH3:16][O:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:10]=[O:11] |f:3.4.5|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
OC1=C(C=CC=C1C=O)C=O
Name
Quantity
1.06 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
55 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
1.45 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 75° C. until GC-MS
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
WASH
Type
WASH
Details
washed with NaCl/H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The ether was evaporated off
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from diethyl ether

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1C=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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